2-(4-Nitro-3-propoxyphenoxy)-5-(trifluoromethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitro-3-propoxyphenoxy)-5-(trifluoromethyl)benzonitrile is an organic compound that features a complex aromatic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-3-propoxyphenoxy)-5-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from simpler aromatic compounds. Common synthetic routes may include:
Nitration: Introduction of the nitro group into an aromatic ring.
Etherification: Formation of the propoxy group through a nucleophilic substitution reaction.
Coupling Reactions: Formation of the phenoxy linkage.
Introduction of Trifluoromethyl Group: This can be achieved through various methods, including the use of trifluoromethylating agents.
Formation of Benzonitrile: This can be done through cyanation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Nitro-3-propoxyphenoxy)-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitro-3-propoxyphenoxy)-5-(trifluoromethyl)benzonitrile may have applications in various fields, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 2-(4-Nitro-3-propoxyphenoxy)-5-(trifluoromethyl)benzonitrile would depend on its specific application. For example, if used as a drug, it would interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Nitrophenoxy)-5-(trifluoromethyl)benzonitrile
- 2-(3-Propoxyphenoxy)-5-(trifluoromethyl)benzonitrile
- 2-(4-Nitro-3-propoxyphenoxy)benzonitrile
Uniqueness
The unique combination of functional groups in 2-(4-Nitro-3-propoxyphenoxy)-5-(trifluoromethyl)benzonitrile may confer distinct chemical properties, such as increased reactivity or specific binding affinity, making it valuable for certain applications.
Eigenschaften
CAS-Nummer |
50594-39-3 |
---|---|
Molekularformel |
C17H13F3N2O4 |
Molekulargewicht |
366.29 g/mol |
IUPAC-Name |
2-(4-nitro-3-propoxyphenoxy)-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C17H13F3N2O4/c1-2-7-25-16-9-13(4-5-14(16)22(23)24)26-15-6-3-12(17(18,19)20)8-11(15)10-21/h3-6,8-9H,2,7H2,1H3 |
InChI-Schlüssel |
HKCLQQDXGSWBSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.